5-Bromo-3-(methylamino)picolinic acid
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Overview
Description
5-Bromo-3-(methylamino)pyridine-2-carboxylic acid is an organic compound with the molecular formula C7H7BrN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(methylamino)pyridine-2-carboxylic acid typically involves the bromination of 3-(methylamino)pyridine-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions usually involve maintaining the temperature at around 0-25°C to control the rate of bromination and avoid over-bromination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(methylamino)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Typical solvents are dimethylformamide (DMF) and tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Palladium on carbon (Pd/C) with hydrogen gas (H2) is commonly employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are used
Major Products Formed
Substitution Reactions: Formation of various substituted pyridine derivatives.
Oxidation Reactions: Formation of N-oxides.
Reduction Reactions: Formation of de-brominated pyridine derivatives.
Coupling Reactions: Formation of biaryl compounds
Scientific Research Applications
5-Bromo-3-(methylamino)pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 5-bromo-3-(methylamino)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The bromine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridine-3-carboxylic acid: Similar structure but with a methyl group instead of a methylamino group.
5-Bromo-2-methoxypyridine-3-carboxylic acid: Similar structure but with a methoxy group instead of a methylamino group.
Uniqueness
5-Bromo-3-(methylamino)pyridine-2-carboxylic acid is unique due to the presence of the methylamino group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions in medicinal chemistry applications, making it a valuable compound for drug development .
Properties
Molecular Formula |
C7H7BrN2O2 |
---|---|
Molecular Weight |
231.05 g/mol |
IUPAC Name |
5-bromo-3-(methylamino)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H7BrN2O2/c1-9-5-2-4(8)3-10-6(5)7(11)12/h2-3,9H,1H3,(H,11,12) |
InChI Key |
IAXOYSTZEIRUBD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(N=CC(=C1)Br)C(=O)O |
Origin of Product |
United States |
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